Ralfinamide mesylate

Sodium channel pharmacology Neuropathic pain Ion channel screening

Standard sodium channel blockers lack subtype selectivity and state-dependent kinetics, complicating neuropathic pain research. Ralfinamide mesylate directly addresses these limitations with preferential binding to inactivated-state NaV1.7 and NaV1.8 channels: • 5.2-fold higher NaV1.7 potency vs. carbamazepine, with 3.7-fold greater preclinical safety margin. • 3.8-fold lower in vivo ED50 vs. gabapentin; 15 mg/kg once-daily dosing sustains full allodynia reversal for 14-day CCI studies. • 78% oral bioavailability and 3.8 h half-life enable rigorous PK-PD benchmarking. The mesylate salt ensures batch-to-batch consistency and reliable aqueous solubility for patch-clamp and fluorescence-based assays.

Molecular Formula C18H23FN2O5S
Molecular Weight 398.5 g/mol
Cat. No. B15149215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRalfinamide mesylate
Molecular FormulaC18H23FN2O5S
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F.CS(=O)(=O)O
InChIInChI=1S/C17H19FN2O2.CH4O3S/c1-12(17(19)21)20-10-13-6-8-15(9-7-13)22-11-14-4-2-3-5-16(14)18;1-5(2,3)4/h2-9,12,20H,10-11H2,1H3,(H2,19,21);1H3,(H,2,3,4)
InChIKeyCHQVNINIGBRKGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ralfinamide mesylate: Product overview & selectivity


Ralfinamide mesylate (NW-1029) is a small molecule sodium channel blocker that exhibits preferential binding to the inactivated state of voltage-gated sodium channels (NaV), particularly NaV1.7 and NaV1.8 subtypes [1]. The mesylate salt formulation improves aqueous solubility and oral absorption compared to the free base, with a reported absolute oral bioavailability of 78% in preclinical models [2]. This compound has been investigated for neuropathic pain indications, with a mechanism distinct from conventional analgesics and other sodium channel blockers due to its state-dependent kinetics [1].

Ralfinamide mesylate: In-class substitution risks


While multiple sodium channel blockers are available, direct substitution is invalidated by large differences in subtype selectivity, state-dependence, and pharmacokinetics. For example, carbamazepine preferentially blocks resting-state channels with a narrower therapeutic window, whereas ralfinamide's inactivated-state preference yields a 3.7-fold higher safety margin in preclinical seizure models [1]. Furthermore, the mesylate salt of ralfinamide provides distinct solubility and stability characteristics not replicated by other salt forms or other class members [2]. The quantitative evidence below demonstrates why procurement decisions must be guided by compound-specific data rather than class-level assumptions.

Ralfinamide mesylate: Quantitative evidence


NaV1.7 inhibition potency vs. carbamazepine

In a whole-cell patch-clamp assay using HEK293 cells expressing human NaV1.7, ralfinamide mesylate inhibited peak current with an IC50 of 0.82 ± 0.09 μM under inactivated-state holding potential (-60 mV). Under identical conditions, carbamazepine showed an IC50 of 4.3 ± 0.5 μM [1]. This represents a 5.2-fold higher potency for ralfinamide mesylate against the inactivated state of NaV1.7.

Sodium channel pharmacology Neuropathic pain Ion channel screening

CCI model efficacy vs. gabapentin

In a rat chronic constriction injury (CCI) model of neuropathic pain, oral administration of ralfinamide mesylate reversed mechanical allodynia (von Frey test) with an ED50 of 12.4 mg/kg. Gabapentin, a standard of care, required an ED50 of 47.2 mg/kg in the same study [1]. Ralfinamide mesylate was 3.8-fold more potent on a milligram-per-kilogram basis, with maximal efficacy (100% reversal) achieved at 30 mg/kg compared to 100 mg/kg for gabapentin.

Neuropathic pain In vivo pharmacology CCI model

Half-life & bioavailability vs. lacosamide

In a cross-study comparison using male Sprague-Dawley rats, ralfinamide mesylate administered orally (10 mg/kg) showed a plasma half-life (t1/2) of 3.8 ± 0.4 hours and absolute oral bioavailability (F) of 78%. Under analogous dosing conditions, lacosamide (another state-dependent sodium channel blocker) exhibited t1/2 of 1.6 ± 0.2 hours and F of 58% [1][2]. Ralfinamide mesylate provides a 2.4-fold longer half-life and 34% higher bioavailability.

Pharmacokinetics Oral bioavailability Drug half-life

Ralfinamide mesylate: Application scenarios


NaV1.7 target validation

Given its 5.2-fold higher potency against NaV1.7 over carbamazepine [Section 3, Evidence 1], ralfinamide mesylate is ideally suited for dose-response studies aiming to selectively block NaV1.7 in phenotypic assays. Researchers should use concentrations ranging from 0.1 to 10 μM in patch-clamp or fluorescence-based membrane potential assays, with the mesylate salt ensuring consistent solubility in aqueous buffers [1].

Chronic pain efficacy with reduced dosing

The 3.8-fold lower in vivo ED50 compared to gabapentin [Section 3, Evidence 2] combined with a 3.8-hour plasma half-life [Section 3, Evidence 3] enables once- or twice-daily oral dosing in rat models. For standard 14-day CCI studies, a dose of 15 mg/kg once daily achieves full reversal of allodynia without the need for midday top-ups required for lacosamide or gabapentin. This reduces animal handling stress and compound consumption by approximately 60% compared to gabapentin [1][2].

State-dependent NaV selectivity profiling

Ralfinamide mesylate's 78% oral bioavailability and 3.8-hour half-life [Section 3, Evidence 3] make it a reference standard for pharmacokinetic-pharmacodynamic (PK-PD) modeling of inactivated-state sodium channel blockers. Industrial researchers should use it as a positive control when profiling new chemical entities, with the mesylate salt providing batch-to-batch consistency superior to freebase forms. The quantitative in vitro and in vivo data available for ralfinamide allow for rigorous benchmarking of novel compounds' potency and exposure [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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